2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide
Description
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide features a 6,7-dimethyltetrahydroquinoxalin-3-one core linked to a 4-hydroxyphenyl group via an acetamide bridge.
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10-7-14-15(8-11(10)2)21-18(24)16(20-14)9-17(23)19-12-3-5-13(22)6-4-12/h3-8,16,20,22H,9H2,1-2H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUGRJEUJGPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using an appropriate acylating agent.
Hydroxylation: The hydroxyl group on the phenyl ring can be introduced through a hydroxylation reaction using suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the quinoxaline core.
Reduction: Reduction reactions may target the carbonyl group in the quinoxaline core.
Substitution: Substitution reactions can occur at various positions on the quinoxaline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, quinoxaline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinally, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities.
Industry
In industry, quinoxaline derivatives can be used in the development of new materials, such as polymers and dyes, due to their stability and electronic properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, they may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural variations among analogs lie in the substituent on the phenyl ring (R) and modifications to the quinoxaline core. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Polarity and Solubility : The hydroxyl group in the target compound increases aqueous solubility compared to methyl or methoxy groups, which are more lipophilic .
- Electronic Effects : Electron-donating groups (e.g., -OH, -OCH₃) enhance resonance stabilization, while electron-withdrawing groups (e.g., -Cl) may influence binding interactions in biological systems .
Physicochemical and Spectroscopic Data
- 4-Methoxyphenyl Analog () :
- 4-Methylphenyl Analog () : Molecular weight 323.40, ChemSpider ID 2149268 .
The target compound’s hydroxyl group would likely show a broad IR peak ~3200–3500 cm⁻¹ (O-H stretch) and distinct NMR signals for the phenolic proton.
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The structure features a quinoxaline core substituted with a dimethyl group and an acetamide moiety linked to a 4-hydroxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors containing the quinoxaline and hydroxyphenyl moieties. The reaction conditions may vary based on the specific synthetic route chosen.
Antimicrobial Activity
Research indicates that compounds containing the quinoxaline structure exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. The minimum inhibitory concentrations (MICs) for these activities range from 0.5 to 64 µg/mL for different derivatives .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The quinoxaline core can interact with specific enzymes or receptors, modulating their activity.
- Antioxidant Properties : The presence of the hydroxyphenyl group may contribute to antioxidant activity through radical scavenging mechanisms.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, modifications led to MIC values as low as 1 µg/mL against MRSA .
- Antifungal Activity : While some derivatives exhibited antifungal properties against Candida auris, others showed limited or no activity against drug-resistant strains .
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, preliminary data suggest moderate toxicity in certain assays. Further toxicological evaluations are necessary to assess its safety for therapeutic use.
Q & A
Q. Q1. What are the critical steps in synthesizing 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, acetylation, and coupling. Key steps include:
- Cyclization of tetrahydroquinoxaline precursors under reflux with catalysts like acetic acid or HCl .
- Acetylation of intermediates using acetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base, monitored by TLC for completion .
- Coupling with 4-hydroxyphenyl groups via nucleophilic substitution or amide bond formation.
Optimization focuses on solvent choice (e.g., DCM for solubility), temperature control (room temperature to 80°C), and stoichiometric ratios to minimize side products. Purity is confirmed via HPLC and NMR .
Q. Q2. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyze proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.1–7.7 ppm, while methyl groups resonate at δ 1.2–2.1 ppm .
- Mass Spectrometry (MS): ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 347) .
- High-Performance Liquid Chromatography (HPLC): Retention times and peak symmetry assess purity (>95% preferred) .
- X-ray Crystallography: Resolves 3D conformation, though limited to crystalline derivatives .
Q. Q3. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- In vitro cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, comparing inhibition to reference drugs .
Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Methodological Answer:
- Systematic substituent variation: Compare analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify pharmacophores. For example, fluorinated analogs in showed enhanced antimicrobial activity .
- Molecular docking: Use software like AutoDock to predict binding affinities to targets (e.g., DNA topoisomerase II or COX-2) .
- Meta-analysis: Aggregate data from PubChem and validated literature to identify trends (e.g., hydroxyl groups correlating with antioxidant activity) .
Q. Q5. What experimental designs are suitable for assessing its pharmacokinetic and toxicological profiles?
Methodological Answer:
- ADME studies:
- Absorption: Caco-2 cell monolayers predict intestinal permeability .
- Metabolism: Liver microsomes (human/rat) identify cytochrome P450-mediated degradation .
- Toxicology:
- Ames test: Screen for mutagenicity using Salmonella strains .
- In vivo acute toxicity: Dose escalation in rodents (OECD 423 guidelines) .
Use LC-MS/MS for plasma concentration quantification and compartmental modeling (e.g., non-linear mixed effects) for half-life estimation .
Q. Q6. How can computational methods guide the optimization of this compound’s bioavailability?
Methodological Answer:
- QSAR modeling: Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and permeability .
- Molecular dynamics (MD): Simulate interactions with lipid bilayers to assess membrane penetration .
- Crystal structure prediction (CSP): Identify polymorphs with improved dissolution rates using tools like Mercury .
Validate predictions with experimental solubility assays (e.g., shake-flask method) .
Methodological Contradictions and Validation
Q. Q7. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction monitoring: Use in-situ FTIR or real-time NMR to track intermediate formation .
- Reagent purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., acetyl chloride reactions) .
- Reproducibility protocols: Document exact conditions (e.g., “stirred overnight” vs. 12-hour duration) .
Cross-validate yields with independent labs and report confidence intervals .
Q. Q8. What strategies validate target engagement in mechanistic studies?
Methodological Answer:
- Pull-down assays: Use biotinylated probes to isolate protein targets from cell lysates .
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (e.g., KD values) .
- CRISPR-Cas9 knockout: Confirm loss of activity in cells lacking the target protein .
Triangulate data from orthogonal methods to reduce false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
